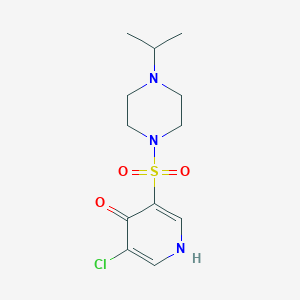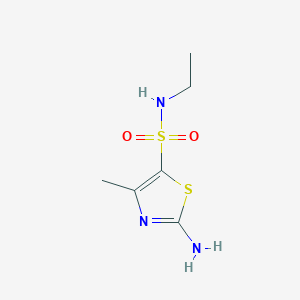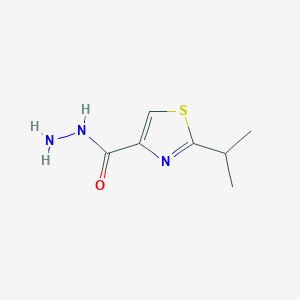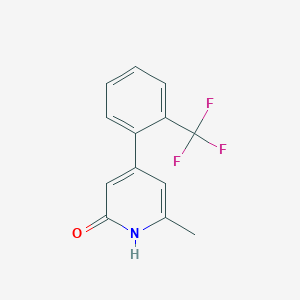
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the isopropylpiperazinyl group: This step involves the reaction of the pyridine derivative with isopropylpiperazine under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new compounds.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Scientific Research Applications
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol can be compared with other similar compounds, such as:
3-Chloro-5-(4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
3-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol: The presence of an ethyl group instead of an isopropyl group results in variations in reactivity and biological activity.
3-Chloro-5-(4-phenylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C12H18ClN3O3S |
|---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H18ClN3O3S/c1-9(2)15-3-5-16(6-4-15)20(18,19)11-8-14-7-10(13)12(11)17/h7-9H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
XASRYKYSZSWNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)







